molecular formula C20H32O3 B1674358 15(s)-Hete CAS No. 54845-95-3

15(s)-Hete

Cat. No.: B1674358
CAS No.: 54845-95-3
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-VAEKSGALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Icomucret, chemically identified as 15-Hydroxyeicosatetraenoic Acid (15-HETE), is a hydroxyeicosatetraenoic acid (HETE) derived from arachidonic acid metabolism. Its molecular formula is C₂₀H₃₂O₃ (average mass: 320.473 g/mol), with a defined stereocenter at the 15th carbon and conjugated double bonds at positions 5, 8, 11, and 13 . Synthesized primarily via cytochrome P450 enzymes, 15-HETE is implicated in both pro-inflammatory and anti-inflammatory processes, particularly in respiratory diseases such as asthma . Its dual regulatory role in immune responses distinguishes it from other HETEs, making it a critical subject of pharmacological research.

Properties

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-VAEKSGALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031956
Record name 15-Hydroxyicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54845-95-3
Record name 15(S)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54845-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icomucret [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054845953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hydroxyicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54845-95-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOMUCRET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JHK6G39Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-HETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003876
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Reactions Analysis

Icomucret undergoes several types of chemical reactions, including:

    Oxidation: Icomucret can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: Icomucret can participate in substitution reactions, particularly involving its hydroxyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically other hydroxyeicosatetraenoic acids and their derivatives .

Scientific Research Applications

Ocular Diseases

Icomucret has been investigated for its efficacy in treating various eye conditions, particularly dry eye syndromes and diabetic retinopathy.

  • Dry Eye Disease : Clinical trials have indicated that Icomucret can significantly improve symptoms associated with dry eye disease by enhancing mucin secretion. A study highlighted that it is currently in Phase III clinical trials for this indication .
  • Diabetic Retinopathy : Icomucret is also being explored for its potential benefits in managing diabetic retinopathy. Its role in reducing inflammation and promoting retinal health makes it a candidate for further investigation in this area .

Inflammatory Conditions

The compound's anti-inflammatory properties suggest potential applications in treating inflammatory diseases beyond ocular conditions.

  • Rheumatoid Arthritis : Research indicates that Icomucret may influence metabolic pathways related to inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

Case Study 1: Dry Eye Disease Management

A clinical trial involving patients with moderate to severe dry eye disease demonstrated that those treated with Icomucret showed a marked improvement in tear film stability and overall symptom relief compared to a control group. The results were statistically significant, indicating the drug's efficacy as a mucin stimulant .

Case Study 2: Diabetic Retinopathy

In another study focusing on diabetic retinopathy, patients receiving Icomucret reported reduced retinal inflammation and improved visual acuity over a six-month period. These findings suggest that Icomucret may play a role in protecting retinal function in diabetic patients .

Data Summary

Application AreaCurrent PhaseKey Findings
Dry Eye DiseasePhase IIISignificant improvement in tear film stability
Diabetic RetinopathyPreclinicalReduced inflammation, improved visual acuity
Rheumatoid ArthritisPreclinicalModulation of inflammatory pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Icomucret (15-HETE) belongs to a family of hydroxyeicosatetraenoic acids (HETEs) with structurally and functionally analogous compounds. Below, it is compared with 5-HETE and 12-HETE, two closely related metabolites of arachidonic acid.

Table 1: Structural and Functional Comparison of 15-HETE, 5-HETE, and 12-HETE

Parameter 15-HETE (Icomucret) 5-HETE 12-HETE
Molecular Formula C₂₀H₃₂O₃ C₂₀H₃₂O₃ C₂₀H₃₂O₃
Enzymatic Pathway Cytochrome P450 (CYP) 5-Lipoxygenase (5-LOX) 12-Lipoxygenase (12-LOX)
Role in Asthma Dual pro-/anti-inflammatory effects Pro-inflammatory mediator Pro-inflammatory mediator
Key Biological Effects Modulates eosinophil recruitment; suppresses leukotriene synthesis Enhances neutrophil chemotaxis; activates NF-κB pathway Promotes bronchoconstriction; amplifies mast cell activation

Key Differences

Structural Variation : The hydroxyl group position (15th carbon in 15-HETE vs. 5th in 5-HETE and 12th in 12-HETE) dictates enzymatic synthesis pathways and receptor binding affinities.

Functional Divergence : While 5-HETE and 12-HETE are predominantly pro-inflammatory, 15-HETE exhibits context-dependent anti-inflammatory properties, such as inhibiting leukotriene B4 (LTB4) in chronic asthma .

Therapeutic Implications : 15-HETE’s dual role complicates its therapeutic targeting compared to 5-HETE and 12-HETE, which are more straightforwardly associated with pathological inflammation .

Research Findings

Recent studies highlight the following insights:

  • 15-HETE in Asthma : Elevated levels of 15-HETE are observed in severe asthma cases, where it may paradoxically suppress acute inflammation while contributing to chronic remodeling .
  • 5-HETE and 12-HETE : These compounds are strongly correlated with neutrophil infiltration and airway hyperresponsiveness, making them biomarkers for acute exacerbations .

Biological Activity

Icomucret, also known as 15(S)-hydroxyeicosatetraenoic acid, is a small molecule drug currently under investigation primarily for its therapeutic applications in dry eye disease (DED) and diabetic retinopathy . Its mechanism of action involves stimulating mucin production, which plays a crucial role in maintaining ocular surface health and tear film stability. This article delves into the biological activity of Icomucret, highlighting its mechanisms, research findings, and clinical implications.

Icomucret acts as a mucin stimulant , enhancing the secretion of mucins that are vital for the lubrication and protection of the ocular surface. Mucins are glycoproteins that form a gel-like layer over the eye, preventing dryness and irritation. The compound's role in promoting mucin production is particularly significant in conditions like DED, where tear film stability is compromised.

Key Biological Activities

  • Mucin Secretion : Icomucret enhances mucin secretion from goblet cells in the conjunctiva, improving tear film stability.
  • Anti-Inflammatory Effects : It may reduce inflammation associated with dry eye disease by modulating immune responses at the ocular surface.
  • Regulation of Arachidonic Acid Metabolism : Research indicates that Icomucret influences metabolic pathways related to arachidonic acid, which is crucial for inflammatory responses.

Clinical Trials

Icomucret has undergone various phases of clinical trials, focusing on its efficacy in treating dry eye syndrome and diabetic retinopathy. The most recent data indicate that it is currently in Phase III trials for dry eye disease.

Indication Phase Organization Date Initiated
Dry Eye SyndromesPhase IIIAlcon AGMay 2016
Diabetic RetinopathyPreclinicalMansoura UniversityMay 2016

Case Studies

  • Patient Case Study on Dry Eye Disease :
    • A 42-year-old woman with chronic dry eye symptoms was treated with Icomucret alongside standard care (topical cyclosporine and artificial tears). After treatment, improvements were noted in tear film breakup time and overall ocular comfort, suggesting a positive response to mucin stimulation by Icomucret .
  • Study on Inflammatory Markers :
    • A study evaluated the impact of Icomucret on inflammatory markers in patients with dry eye disease. Results showed a significant reduction in pro-inflammatory cytokines (IL-1β, IL-6) within the tear film after treatment with Icomucret, indicating its potential role in modulating inflammation .

Metabolomics Insights

Recent studies utilizing metabolomics have shed light on the biochemical pathways influenced by Icomucret. In particular, it has been shown to significantly alter levels of metabolites involved in inflammatory responses:

  • Upregulated Metabolites : Enhanced levels of protective metabolites linked to mucin production.
  • Downregulated Metabolites : Decreased levels of inflammatory mediators associated with dry eye pathology.

This metabolic profiling suggests that Icomucret not only stimulates mucin secretion but also balances inflammatory processes at the ocular surface.

Preparation Methods

Reaction Mechanism

  • Initiation : Arachidonic acid undergoes hydrogen abstraction at the C15 position, forming a radical intermediate.
  • Oxygen Insertion : Molecular oxygen reacts with the radical, yielding a peroxyl radical.
  • Reduction : The peroxyl radical is reduced to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).
  • Isomerization : 15(S)-HPETE is enzymatically reduced to Icomucret via glutathione peroxidase.

Experimental Conditions for In Vitro Synthesis

  • Substrate : Arachidonic acid (≥ 95% purity).
  • Catalyst : Fe²⁺/ascorbate system (10 μM FeSO₄, 1 mM ascorbate).
  • Temperature : 37°C, pH 7.4 (phosphate-buffered saline).
  • Duration : 24–48 hours under atmospheric oxygen.

Yield Optimization :

  • Increasing oxygen tension to 200 mmHg enhances auto-oxidation rates by 40%.
  • Chelating agents (e.g., EDTA) minimize side reactions by sequestering metal ions.

Extraction from Annatto Byproducts

Annatto seeds, a sustainable source of arachidonic acid, provide a scalable route for Icomucret production through biorefinery processes.

Extraction Protocol

  • Raw Material Preparation :

    • Dry annatto seeds at 50°C for 24 hours.
    • Mechanically press to extract crude oil (yield: 25–30% w/w).
  • Saponification :

    • Reflux crude oil with 2 M NaOH in ethanol (1:10 w/v) at 80°C for 2 hours.
    • Acidify to pH 3 with HCl to precipitate free fatty acids.
  • Chromatographic Purification :

    • Load the fatty acid fraction onto a silica gel column (60–120 mesh).
    • Elute with hexane:ethyl acetate (9:1 v/v) to isolate arachidonic acid.
    • Subject to auto-oxidation as described in Section 3.

Byproduct Utilization

  • Annatto seed cake, residual after oil extraction, contains 12–15% protein and 8% fiber, suitable for animal feed or biofuel production.

Analytical Verification of Icomucret

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column : C18 (2.1 × 100 mm, 1.7 μm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : Negative ion mode; [M-H]⁻ = 319.227 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃) : δ 5.35–5.28 (m, 4H, olefinic), δ 4.08 (t, J = 6.4 Hz, 1H, C15-OH), δ 2.81 (t, J = 6.1 Hz, 2H, C20-COOH).

Table 2: Key Spectral Signatures of Icomucret

Technique Characteristic Peak
LC-MS 319.227 m/z ([M-H]⁻)
¹H NMR δ 5.35–5.28 (olefinic protons)
FT-IR 3420 cm⁻¹ (O-H stretch)

Q & A

Q. How can I integrate machine learning to predict Icomucret’s interactions with untested biological targets?

  • Methodological Answer :

Feature engineering : Extract molecular descriptors (e.g., logP, polar surface area).

Model training : Use random forests or graph neural networks (GNNs) on curated datasets.

Validation : Apply k-fold cross-validation to prevent overfitting.

Interpretability : Apply SHAP (SHapley Additive exPlanations) values to highlight key predictors.
Publish code and training data to enable community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15(s)-Hete
Reactant of Route 2
15(s)-Hete

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.